molecular formula C19H21BN2O3 B2609444 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine CAS No. 942589-97-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine

Cat. No.: B2609444
CAS No.: 942589-97-1
M. Wt: 336.2
InChI Key: LDVXDNUBDXVHEA-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine ( 942589-97-1) is a high-value benzoxazole derivative incorporating a pinacol boronic ester group . With a molecular formula of C19H21BN2O3 and a molecular weight of 336.19 g/mol, this compound is primarily designed for use in Suzuki-Miyaura cross-coupling reactions . The boronic ester moiety acts as a key coupling partner, enabling the formation of biaryl structures essential in medicinal chemistry and materials science. The simultaneous presence of the electron-rich benzoxazole core and an amine group at the 6-position provides a multifunctional scaffold, allowing researchers to explore its potential as a building block for pharmaceuticals, agrochemicals, and organic electronic materials. This compound requires careful handling; it is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include using personal protective equipment and avoiding breathing dust/fume/gas/mist/vapors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The product is typically shipped with cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-10-9-14(21)11-16(15)23-17/h5-11H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVXDNUBDXVHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine typically involves the following steps:

Industrial Production Methods

While the above synthetic route is commonly used in laboratory settings, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Boronate Position Amine Position Molecular Weight (g/mol) Key Applications
Target Compound Benzo[d]oxazole Phenyl substituent 6 336.19 Fluorescent probes, drug synthesis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS: 2377608-60-9) Benzo[d]isoxazole Benzoisoxazole ring 3 260.10 Unknown (limited data)
BT-BO Probe (Benzothiazole-based) Benzo[d]thiazole Phenyl substituent N/A 339.9 (synthesized) H₂O₂ detection in live cells

Key Differences :

  • Electronic Properties : The benzo[d]oxazole core (oxygen-based) offers distinct electronic characteristics compared to sulfur-containing benzothiazoles (e.g., BT-BO) or nitrogen-rich benzoisoxazoles. This affects fluorescence efficiency and reactivity in cross-coupling reactions .

Positional Isomerism in Benzo[d]oxazole Derivatives

Compound Name Amine Position Boronate Substituent Yield in Synthesis
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine (Target) 6 Phenyl Not reported
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS: 330793-73-2) 2 Phenyl Not reported
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine 2 Benzooxazole ring 97% purity

Implications :

  • Synthetic Accessibility : Amine placement on the benzooxazole ring (position 2 vs. 6) influences steric hindrance during Suzuki coupling. Position 2 derivatives may offer higher yields due to reduced steric constraints .
  • Functional Versatility : The target’s amine at position 6 enhances its utility in forming hydrogen bonds or coordinating with metal catalysts, critical for pharmaceutical intermediates .

Boronate Ester Variations

Compound Name Boronate Position Key Functional Groups Stability Notes
Target Compound Phenyl substituent Amine, Benzooxazole pH-sensitive hydrolysis
4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzo[c][1,2,5]oxadiazol-5-amine Benzyl substituent Nitro, Oxadiazole Lower stability under acidic conditions
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Benzaldehyde substituent Aldehyde Reactive toward nucleophiles

Reactivity Insights :

  • The phenyl-linked boronate in the target compound provides greater steric protection compared to benzyl or aldehyde-substituted analogs, enhancing stability in aqueous environments .
  • Nitro or aldehyde groups in analogs introduce additional reactivity pathways (e.g., reduction or condensation), limiting their utility in controlled coupling reactions .

Optimization Strategies :

  • Solvent Choice : DMF or acetonitrile improves solubility of aromatic intermediates .
  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for sterically hindered substrates .

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy across various biological systems.

  • Molecular Formula: C14H17BN2O
  • Molecular Weight: 240.11 g/mol
  • CAS Number: 276694-19-0
  • Structure:

    Chemical Structure

Synthesis

The synthesis of the compound typically involves the reaction of boron-containing reagents with phenolic compounds. The presence of the dioxaborolane moiety is crucial as it enhances the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that the dioxaborolane group facilitates the formation of hydrogen bonds with amino acids in target proteins, enhancing binding affinity and specificity.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated that it exhibits selective cytotoxicity against several cancer cell lines while sparing normal cells. For instance:

  • Case Study 1: In vitro studies showed that the compound inhibited proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
Cell LineIC50 (µM)Selectivity
MCF-710High
Normal Fibroblasts>50Low

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

  • Case Study 2: The compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL respectively.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship (SAR) of this compound to optimize its biological activity. Modifications on the phenyl ring and variations in the dioxaborolane structure have been systematically investigated.

Key Findings:

  • Substituent Effects: Introduction of electron-withdrawing groups on the phenyl ring significantly enhances anticancer activity.
  • Dioxaborolane Variants: Alterations in the dioxaborolane substituents can modulate solubility and bioavailability without compromising efficacy.

Q & A

Basic: What are the key synthetic strategies for preparing 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine?

Answer:
The synthesis typically involves:

Boronic Ester Introduction : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is introduced via Suzuki-Miyaura coupling precursors. For example, a halogenated benzo[d]oxazole intermediate may react with a pinacol borane derivative under palladium catalysis .

Amine Functionalization : The 6-amine group can be introduced via nucleophilic substitution or reductive amination, depending on the substitution pattern of the benzooxazole core.

Purification : Column chromatography (silica gel) or recrystallization (e.g., using THF/hexane) is employed, with purity assessed by HPLC (>98%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the presence of the benzooxazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and the pinacol boronic ester (quaternary carbons at ~80–85 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C21H24BN2O3: 379.19).
  • FT-IR : Detect B-O stretches (~1350 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:
Contradictions often arise from:

Metabolic Instability : The boronic ester may hydrolyze in vivo. Use LC-MS to track metabolite formation (e.g., free boronic acid) and compare stability in simulated biological fluids (pH 7.4 buffer vs. plasma) .

Solubility Limitations : Poor aqueous solubility of the pinacol boronic ester can reduce bioavailability. Evaluate formulations (e.g., PEG-based) or pro-drug strategies .

Dose Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to align in vitro IC50 values with achievable plasma concentrations .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?

Answer:

Core Modifications : Synthesize analogs with:

  • Boronic Ester Replacements : Replace pinacol with other boronate esters (e.g., MIDA) to assess coupling efficiency .
  • Benzooxazole Substitutions : Introduce electron-withdrawing groups (e.g., Cl at position 4) to modulate electronic effects on reactivity .

Biological Assays : Test analogs in parallel for:

  • Target Binding : Surface plasmon resonance (SPR) for affinity measurements.
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) to correlate structure with permeability .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Moisture Sensitivity : The boronic ester is hygroscopic. Store under inert gas (argon) at –20°C in sealed vials with desiccant .
  • Light Sensitivity : Benzooxazole derivatives may degrade under UV light. Use amber glassware and avoid prolonged exposure .
  • Purity Monitoring : Periodically check via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products .

Advanced: How to address low yields in Suzuki-Miyaura coupling steps during synthesis?

Answer:
Low yields may stem from:

Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and ligands (e.g., SPhos) to enhance turnover .

Solvent Effects : Use anhydrous THF or dioxane instead of DMF to reduce side reactions .

Stoichiometry Adjustment : Increase boronic acid equivalents (1.5–2.0 eq) and reaction time (12–24 hrs) for sterically hindered intermediates .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Proteasome Inhibition : Boronic esters are known to inhibit proteasomes (e.g., bortezomib analogs). Test in 26S proteasome activity assays .
  • Antimicrobial Screening : Benzooxazole derivatives show activity against Gram-positive bacteria. Use microdilution assays (MIC determination) .

Advanced: How to interpret conflicting data in antioxidant vs. pro-oxidant activity assays?

Answer:

  • Redox Context : Use cell-based assays (e.g., DCFH-DA for ROS) under varying oxygen levels (normoxia vs. hypoxia) to contextualize activity .
  • Metal Interactions : The boronic ester may chelate metals (e.g., Fe²⁺), altering redox behavior. Characterize metal-ligand complexes via UV-vis and EPR .

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